5-Isobutyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid
Description
5-Isobutyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid is a furan-derived carboxylic acid featuring a morpholine-substituted methyl group at position 4 and an isobutyl substituent at position 5 of the furan ring. Structural characterization of such compounds typically involves X-ray crystallography, as demonstrated in analogous studies , and computational tools like SHELX for refinement .
Properties
IUPAC Name |
5-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-10(2)7-12-11(8-13(19-12)14(16)17)9-15-3-5-18-6-4-15/h8,10H,3-7,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYUHLWOJNXYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=C(O1)C(=O)O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of furan-based compounds exhibit significant anticancer properties. 5-Isobutyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid has been investigated for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that compounds with similar structures can target specific cancer cell lines, suggesting a potential for further exploration in this area.
Anti-inflammatory Properties
The compound's morpholine group may enhance its interaction with biological targets involved in inflammatory pathways. Preliminary studies suggest that this compound could modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.
Biochemical Research
Proteomics Applications
this compound has been utilized in proteomics research due to its ability to interact with proteins and enzymes. It serves as a tool for studying protein functions and interactions, particularly in the context of enzyme inhibition assays.
Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor, particularly in studies targeting enzymes involved in metabolic pathways. Its structural features allow it to act as a competitive inhibitor, providing insights into enzyme kinetics and substrate specificity.
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Researchers are exploring various synthetic routes to develop analogs with enhanced biological activity or reduced toxicity profiles.
Case Studies
Mechanism of Action
The mechanism of action of 5-Isobutyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, the compound is known to affect protein interactions and cellular processes. Its effects are mediated through binding to target proteins and altering their functions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The comparison focuses on substituent positions, functional groups, and molecular weights (Table 1).
Table 1: Structural and Molecular Comparison
*Estimated based on structural formula; †Calculated from empirical formula.
Substituent Effects on Physicochemical Properties
- Morpholine vs. Pyrrolidine : The morpholine group (in the target compound and ) introduces a polar oxygen atom, enhancing water solubility compared to pyrrolidine (a five-membered amine ring without oxygen) in .
- Isobutyl vs.
- Carboxylic Acid Position : The target compound’s carboxylic acid at position 2 aligns with , enabling hydrogen-bonding interactions, whereas and place it at position 3, altering electronic distribution.
Biological Activity
5-Isobutyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid (CAS No. 883544-40-9) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C14H21NO4
- Molecular Weight : 265.33 g/mol
- Structure : The compound features a furan ring, a morpholine moiety, and an isobutyl group, which contribute to its unique biological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |
| U-937 (Leukemia) | 1.54 | Cell cycle arrest at G1 phase |
| HCT-116 (Colon Cancer) | 2.41 | Inhibition of proliferation |
The compound showed greater cytotoxicity than doxorubicin in some assays, suggesting it may serve as a promising candidate for further development as an anticancer agent .
Flow cytometry analyses revealed that this compound induces apoptosis in a dose-dependent manner. The compound appears to activate caspase pathways, which are critical for programmed cell death, thereby inhibiting tumor growth effectively .
Case Studies
- Study on MCF-7 Cells : A study conducted by researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in significant apoptosis compared to control groups, with an IC50 value of 0.65 µM .
- Evaluation Against U-937 Cells : Another investigation focused on U-937 leukemia cells, where the compound demonstrated an IC50 value of 1.54 µM, indicating potent cytotoxic effects and suggesting potential for therapeutic application in leukemia treatment .
Safety and Toxicity
Safety data indicates that while the compound exhibits significant biological activity, further studies are required to assess its safety profile comprehensively. Initial toxicity assessments have shown acceptable levels in vitro; however, in vivo studies are necessary to establish a complete safety profile .
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of 5-Isobutyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid?
- Methodological Answer : The compound features a furan-2-carboxylic acid core substituted with an isobutyl group at position 5 and a morpholin-4-ylmethyl group at position 4. Key properties include:
- Molecular Formula : C15H23NO4
- Molecular Weight : 281.35 g/mol
- CAS Registry Number : 435341-87-0
Structural analogs (e.g., 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid) suggest potential solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited stability under strongly acidic/basic conditions .
Q. What synthetic routes are reported for this compound?
- Methodological Answer : While direct synthesis is not detailed in the literature, analogous furan-carboxylic acid derivatives (e.g., 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) are synthesized via:
- Step 1 : Condensation of aldehyde intermediates with aminopyridines or morpholine derivatives under basic conditions (e.g., sodium acetate in acetic acid) .
- Step 2 : Functionalization via nucleophilic substitution or alkylation to introduce the isobutyl and morpholinylmethyl groups .
Industrial-scale optimization may involve Pd/Cu catalysts for cross-coupling reactions .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying reaction conditions?
- Methodological Answer :
- Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(OAc)2/CuI) for Suzuki-Miyaura coupling to enhance regioselectivity .
- Solvent Effects : Compare yields in polar aprotic solvents (DMF, toluene) versus ethers, noting DMF’s superior performance in analogous syntheses .
- Temperature Control : Optimize reflux conditions (e.g., 80–120°C) to minimize side reactions like decarboxylation .
- Purification : Use recrystallization (acetic acid/water mixtures) or preparative HPLC for high-purity isolation .
Q. How can contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Assay Validation : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate cell viability protocols (MTT/XTT) to distinguish between specific activity and cytotoxicity .
- Purity Verification : Confirm compound integrity via HPLC (≥95% purity, as in ) to rule out impurities influencing results .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid) to identify critical functional groups .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to bacterial enzymes vs. mammalian targets .
Q. What analytical techniques are most effective for confirming the regioselectivity of functional group modifications in this compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., morpholinylmethyl proton integration at δ 3.5–4.0 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for 5-(Hydroxymethyl)furan-2-carboxylic acid derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 281.35 for [M+H]<sup>+</sup>) .
Q. What strategies mitigate challenges in achieving regioselective functionalization of the furan ring?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at position 2-carboxylic acid to direct alkylation/morpholinylation to positions 4 and 5 .
- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side products in shorter reaction times .
- Computational Prediction : Use DFT calculations (Gaussian 09) to model electronic effects and predict reactive sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
